![molecular formula C16H16N4O3S B2419726 Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891133-74-7](/img/structure/B2419726.png)
Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of amino derivatives of triazolopyrimidine. Heterocyclization of thiosemicarbazides leads to the formation of triazolopyrimidine derivatives, where the carbonyl group in the pyrimidine ring stabilizes the molecule, impeding the Dimroth rearrangement (Vas’kevich et al., 2006).
- It is used in generating new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. This is achieved through reactions with various reagents, yielding diverse pyrimidinone derivatives (Hassneen & Abdallah, 2003).
Pharmaceutical Research
- The compound is relevant in the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which have shown potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).
Antimicrobial Activity
- The synthesis of certain thieno and furopyrimidine derivatives, including this compound, has been linked to antimicrobial activities. These compounds have been screened for antimicrobial activity, suggesting potential applications in this field (Hossain & Bhuiyan, 2009).
Molecular Structure Studies
- Research has also focused on resolving structural ambiguities in similar compounds, which has implications for understanding the molecular structure and reactivity of benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate and related compounds (Novinson et al., 1975).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines, have been reported to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, leading to their antimicrobial activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 34439, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity .
Action Environment
It’s worth noting that the synthesis of similar compounds can be run under solvent-free conditions , suggesting that the synthesis process is environmentally friendly.
properties
IUPAC Name |
benzyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-11(2)20-15(17-14(10)22)18-19-16(20)24-9-13(21)23-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWIMEYBUQDXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate |
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